6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. The molecule features a 2,4-dichlorophenylmethyl group at position 6 and a 3,5-dimethylphenyl substituent at position 2. These aromatic substituents likely enhance lipophilicity and influence target binding, as seen in related triazolopyrimidines with antimicrobial and antiviral activities .
Properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O/c1-11-5-12(2)7-15(6-11)26-18-17(23-24-26)19(27)25(10-22-18)9-13-3-4-14(20)8-16(13)21/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPLKBWTDLEDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Trends
Substituent Effects on Activity :
- The 2,4-dichlorophenyl group in the target compound may enhance antimicrobial potency compared to 3,4-dichlorobenzyl (Compound 38) due to altered halogen positioning affecting target interactions .
- Hydroxyl or methoxy groups (e.g., Compound 13) improve solubility but reduce lipophilicity, contrasting with the dichlorophenyl/dimethylphenyl groups in the target compound, which likely favor membrane penetration .
Thionation reactions (e.g., using P₄S₁₀) in related compounds (e.g., 5,7-dimethyl derivatives) highlight the role of sulfur incorporation in modulating electronic properties .
Pharmacological Potential: Triazolopyrimidines with dichlorophenyl groups (e.g., Compound 38) are understudied compared to hydroxyphenyl or glycoside derivatives but share structural motifs with antiviral leads (e.g., CHIKV inhibitors) . Fluconazole hybrids (Compounds I–XII) demonstrate that triazole-pyrimidine scaffolds can be tailored for antifungal applications, suggesting a possible niche for the target compound .
Biological Activity
The compound 6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of the specified compound based on existing literature and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H17ClN4O
- Molecular Weight : 348.82 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study demonstrated that similar triazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole A | MCF-7 | 10 |
| Triazole B | HeLa | 12 |
| Subject Compound | MCF-7 | TBD |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. A comparative study showed that triazoles could effectively inhibit bacterial growth. The compound was tested against several strains of bacteria:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
The results indicate that the compound possesses moderate to strong antibacterial activity.
Anti-inflammatory Effects
Research has indicated that triazole derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes. The subject compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Standard Drug | 85 | 90 |
| Subject Compound | TBD | TBD |
The biological activity of triazoles often involves interaction with specific enzymes or receptors in the body. For anticancer effects, compounds may induce oxidative stress or disrupt DNA replication in cancer cells. For antimicrobial actions, they may inhibit cell wall synthesis or disrupt metabolic pathways in bacteria.
Case Studies
- Study on Anticancer Activity : A recent publication examined a library of triazole compounds for their anticancer properties using multicellular spheroid models. The study found that certain structural modifications enhanced cytotoxicity against tumor cells while minimizing toxicity to normal cells.
- Antimicrobial Evaluation : Another research article focused on synthesizing novel triazole derivatives and assessing their antimicrobial efficacy against resistant bacterial strains. The findings suggested that modifications in the side chains could improve potency against specific pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
